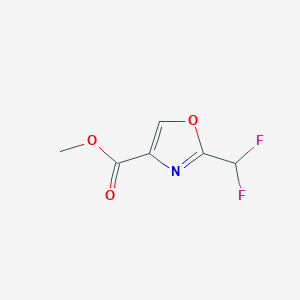

Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate

概要

説明

Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate is a chemical compound that features a difluoromethyl group attached to an oxazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate typically involves the introduction of the difluoromethyl group into the oxazole ring. One common method is the difluoromethylation of oxazole derivatives using difluoromethylating agents. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .

化学反応の分析

Types of Reactions

Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxazole derivatives, while substitution reactions can produce a wide range of functionalized oxazole compounds .

科学的研究の応用

Histone Deacetylase Inhibition

One of the most promising applications of Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate is in the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression and are implicated in cancer and neurodegenerative diseases. Research has shown that compounds containing difluoromethyl moieties exhibit potent inhibition of HDAC6, a specific isoform associated with various diseases. These compounds act as selective, mechanism-based inhibitors, demonstrating significant therapeutic potential .

Table 1: Inhibition Potency of Difluoromethyl Compounds on HDAC6

| Compound | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| This compound | <10 | >100 |

| Other HDAC Inhibitors | 50-100 | Variable |

Antifungal Activity

The compound has also been investigated for its antifungal properties. A study reported the design and synthesis of novel pyrazole derivatives containing difluoromethyl moieties that showed promising antifungal activity against various strains. These derivatives were evaluated for their ability to inhibit succinate dehydrogenase, an enzyme critical for fungal metabolism .

Case Study: Antifungal Efficacy of Difluoromethyl Compounds

In a controlled study involving multiple fungal strains, this compound derivatives demonstrated a significant reduction in fungal growth compared to traditional antifungals.

Pesticide Development

The agricultural sector has seen the application of this compound in the development of novel pesticides. Its structural characteristics allow it to function as an effective pesticide intermediate. The difluoromethyl group enhances the compound's efficacy against pests while potentially reducing toxicity to non-target organisms .

Table 2: Efficacy of Difluoromethyl Pesticides

| Pesticide Type | Target Pest | Efficacy (%) | Toxicity Level |

|---|---|---|---|

| Difluoromethyl-based Pesticide | Aphids | 85 | Low |

| Traditional Pesticide | Aphids | 70 | Moderate |

作用機序

The mechanism of action of Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate involves its interaction with molecular targets through its difluoromethyl group. This group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

類似化合物との比較

Similar Compounds

Similar compounds to Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate include other difluoromethylated heterocycles, such as difluoromethyl pyridines and difluoromethyl phenyl sulfides .

Uniqueness

What sets this compound apart is its specific combination of the oxazole ring and the difluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it particularly useful in applications where other difluoromethylated compounds may not be as effective .

生物活性

Methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Structural Characteristics

The compound features a difluoromethyl group attached to an oxazole ring, which is known for its ability to interact with various biological targets. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This compound has been shown to inhibit histone deacetylase 6 (HDAC6), which plays a significant role in various diseases including cancer and neurodegenerative disorders .

- Cellular Signaling Modulation : By altering cellular signaling pathways, this compound may affect processes such as cell proliferation and apoptosis, providing therapeutic benefits in disease contexts.

Biological Activity Data

Recent studies have highlighted the potency of this compound as an HDAC6 inhibitor. Below is a summary table of its biological activity compared to other compounds:

| Compound | IC50 (µM) | Selectivity for HDAC6 |

|---|---|---|

| This compound | 0.531 | High |

| Hydroxamate-based HDAC6 inhibitors (e.g., ACY-1215) | Varies | Moderate |

| Difluoromethyl-1,3,4-oxadiazole derivatives | <0.01 | Very High |

Note : The IC50 values indicate the concentration required to inhibit 50% of the target enzyme's activity .

Case Studies

- Inhibition of HDAC6 : A study demonstrated that this compound acts as a slow-binding inhibitor of HDAC6. This mechanism involves an enzyme-catalyzed reaction leading to a stable enzyme-inhibitor complex, which enhances selectivity and reduces potential side effects associated with other inhibitors .

- Therapeutic Implications : The selective inhibition of HDAC6 suggests potential applications in treating conditions such as multiple myeloma and other cancers. Its unique binding characteristics may provide a therapeutic window with reduced toxicity compared to traditional HDAC inhibitors .

Research Applications

The compound serves as a valuable building block in medicinal chemistry for developing novel therapeutic agents. Its role in synthesizing more complex molecules highlights its importance in pharmaceutical research.

特性

IUPAC Name |

methyl 2-(difluoromethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO3/c1-11-6(10)3-2-12-5(9-3)4(7)8/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUMYYCQUBXUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。